2,6-difluoro-4-(methoxymethyl)benzene-1-sulfonyl chloride
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Overview
Description
2,6-difluoro-4-(methoxymethyl)benzene-1-sulfonyl chloride is an organic compound characterized by the presence of two fluorine atoms, a methoxymethyl group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-4-(methoxymethyl)benzene-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pre-functionalized benzene ring. One common method is the sulfonation of 2,6-difluoro-4-(methoxymethyl)benzene using chlorosulfonic acid, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride using thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-4-(methoxymethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: The methoxymethyl group can be oxidized to a formyl or carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Sulfonamide derivatives: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonyl hydride: Formed from the reduction of the sulfonyl chloride group.
Formyl or carboxyl derivatives: Formed from the oxidation of the methoxymethyl group.
Scientific Research Applications
2,6-difluoro-4-(methoxymethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-(methoxymethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The compound’s effects are mediated through the formation of covalent bonds with nucleophilic sites on target molecules, leading to the modification of their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzene-1-sulfonyl chloride: Lacks the methoxymethyl group, resulting in different reactivity and applications.
4-(methoxymethyl)benzene-1-sulfonyl chloride: Lacks the fluorine atoms, affecting its chemical properties and reactivity.
2,6-difluoro-4-methylbenzene-1-sulfonyl chloride: Contains a methyl group instead of a methoxymethyl group, leading to variations in its chemical behavior.
Uniqueness
2,6-difluoro-4-(methoxymethyl)benzene-1-sulfonyl chloride is unique due to the combination of fluorine atoms and a methoxymethyl group on the benzene ring, which imparts distinct electronic and steric effects. These features influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
2731008-75-4 |
---|---|
Molecular Formula |
C8H7ClF2O3S |
Molecular Weight |
256.7 |
Purity |
95 |
Origin of Product |
United States |
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